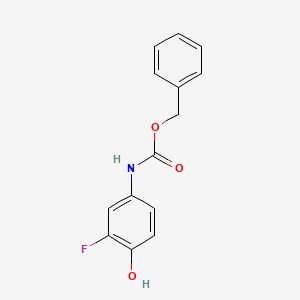

benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate

Übersicht

Beschreibung

Benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a fluoro-substituted phenyl ring, and a carbamate functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-fluoro-4-hydroxyaniline. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Substituted phenyl carbamates.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibiotic Development

Benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate serves as an intermediate in the synthesis of linezolid, an antibiotic effective against Gram-positive bacterial infections, particularly those resistant to other antibiotics. The compound undergoes a reaction with bromomethyloxirane to form an oxazolidone moiety, which is crucial for the antibiotic's activity. This transformation highlights its importance in developing new therapeutic agents for combating antibiotic resistance .

Cancer Research

This compound has also been investigated for its role as a glucose uptake inhibitor, which can suppress the growth of cancer cells. By interfering with glucose metabolism, it shows promise in targeting cancer cell proliferation, making it a candidate for further research in oncology .

Non-Linear Optical Applications

Recent theoretical studies have suggested that this compound possesses significant first-order hyperpolarizability. This property indicates its potential use in non-linear optical applications, which are crucial for developing advanced photonic devices such as optical switches and modulators .

Synthesis and Characterization

The compound can be synthesized through various methods, often involving reactions with different reagents under controlled conditions. For example, a typical synthesis involves the reaction of 3-fluoro-4-hydroxyaniline with benzyl chloroformate in the presence of a base like cesium carbonate in dimethyl sulfoxide (DMSO). The yield from such reactions can be quite high, demonstrating its feasibility for large-scale production .

Table 1: Synthesis Conditions and Yields

| Reaction Components | Conditions | Yield (%) |

|---|---|---|

| 3-Fluoro-4-hydroxyaniline + Benzyl chloroformate | DMSO, Cs2CO3, 20°C, 3h | 83 |

| This compound + Bromomethyloxirane | Reaction to form oxazolidone | Not specified |

| Glucose uptake inhibitor synthesis | Various conditions | Not specified |

Case Studies

Case Study: Linezolid Synthesis

In a study focusing on the synthesis of linezolid from this compound, researchers demonstrated that optimizing reaction conditions could significantly enhance yields and purity. The study provided insights into the mechanistic pathways involved and highlighted the compound's utility in pharmaceutical applications .

Case Study: Cancer Cell Growth Inhibition

Research exploring the glucose uptake inhibition properties of this compound showed promising results in vitro. The compound was tested on various cancer cell lines, revealing a dose-dependent inhibition of glucose uptake that correlated with reduced cell viability .

Wirkmechanismus

The mechanism of action of benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. The fluoro and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, enhancing the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Benzyl N-(2-fluoro-5-hydroxyphenyl)carbamate

- Benzyl N-(4-fluoro-3-hydroxyphenyl)carbamate

- Benzyl N-(3-chloro-4-hydroxyphenyl)carbamate

Uniqueness

Benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate is unique due to the specific positioning of the fluoro and hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluoro group can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for pharmaceutical development.

Biologische Aktivität

Benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

This compound features a carbamate functional group linked to a fluorinated phenolic structure. Its molecular formula is , with a molecular weight of approximately 261.25 g/mol. The presence of both a fluorine atom and a hydroxyl group on the phenyl ring enhances its reactivity and biological activity, making it a valuable candidate for drug discovery.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluoro-4-hydroxyaniline with benzyl chloroformate in the presence of a base such as cesium carbonate. The reaction conditions are usually optimized for yield and purity:

| Yield | Reaction Conditions | Operation |

|---|---|---|

| 83% | Dimethyl sulfoxide, 20°C, 3 hours | Reaction mixture filtered and dried |

Biological Mechanisms

Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in metabolic processes. The compound's mechanism of action likely involves:

- Enzyme Inhibition : It may inhibit glucose transporters, which can suppress tumor growth by interfering with cellular metabolism.

- Receptor Binding : The compound can form hydrogen bonds with target proteins, modulating their activity and potentially leading to therapeutic effects against various diseases, including cancer .

Case Studies and Research Findings

- In Vivo Studies : A study utilizing immunocompromised mouse models demonstrated that compounds similar to this compound could effectively target tumor cells characterized by high PD-L1 expression. This suggests potential applications in cancer immunotherapy .

- Toxicity Assessments : Research has highlighted the importance of evaluating the hepatotoxicity of carbamates. This compound showed limited toxicity in Jurkat cells at lower concentrations, indicating a favorable safety profile for further development .

- Comparative Analysis : Comparative studies with similar compounds revealed that variations in functional groups significantly affect biological activity. For instance, benzyl N-(2-fluoro-4-hydroxyphenyl)carbamate exhibited different interaction profiles with glucose transporters compared to its analogs, emphasizing the importance of structural specificity in drug design .

Eigenschaften

IUPAC Name |

benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c15-12-8-11(6-7-13(12)17)16-14(18)19-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFRFOBKURFOTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.